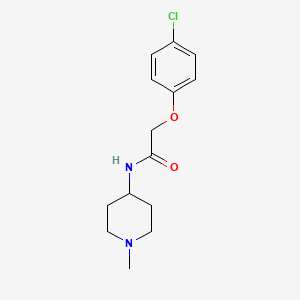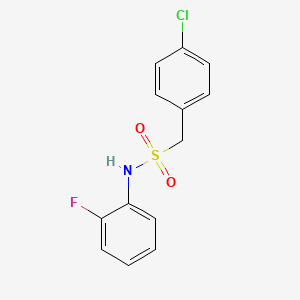![molecular formula C22H17FN2O5 B5172530 methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)
methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate, also known as MFAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFAB is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting various enzymes and proteins in the body. methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
Methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods without degradation. However, methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has some limitations for lab experiments. It is a relatively new compound, and its properties and effects are not fully understood. Additionally, it can be difficult to work with due to its low solubility in water.
将来の方向性
There are several future directions for research on methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate. One area of research is the development of methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate as a potential drug candidate for the treatment of various diseases. Another area of research is the study of the mechanism of action of methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate and its effects on various enzymes and proteins. Additionally, future research could focus on improving the synthesis method of methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate and developing new derivatives of the compound with improved properties and effects.
Conclusion:
In conclusion, methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has been synthesized using different methods, and its mechanism of action has been studied extensively. methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties and has been used as a potential drug candidate for the treatment of various diseases. methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has several advantages for lab experiments, but it also has some limitations. Future research on methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate could focus on developing new derivatives of the compound and studying its mechanism of action and effects on various enzymes and proteins.
合成法
Methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. The reaction involves the reaction of 3-amino benzoic acid with 4-fluoro benzaldehyde and 2-furoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then refluxed in methanol, and the resulting product is purified using column chromatography. The purity of the product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
Methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry. methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has also been used as a tool in biological research to study the mechanism of action of various proteins and enzymes.
特性
IUPAC Name |
methyl 3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O5/c1-29-22(28)15-4-2-5-17(13-15)24-20(26)18(12-14-7-9-16(23)10-8-14)25-21(27)19-6-3-11-30-19/h2-13H,1H3,(H,24,26)(H,25,27)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRBCPLVSYIZGD-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172453.png)

![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)
![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)
![1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5172521.png)

![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)